molecular formula C17H16N2O6 B2819196 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide CAS No. 1171148-34-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2819196
CAS No.: 1171148-34-7
M. Wt: 344.323
InChI Key: SPVUGOAUJHGIDS-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the ethyl linker: The benzo[d][1,3]dioxole moiety is then reacted with an ethylating agent to introduce the ethyl group.

    Introduction of the nitrophenyl group: The ethylated benzo[d][1,3]dioxole is then coupled with a nitrophenyl acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to various oxidized forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the nitrophenyl group, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-17(9-12-1-3-13(4-2-12)19(21)22)18-7-8-23-14-5-6-15-16(10-14)25-11-24-15/h1-6,10H,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVUGOAUJHGIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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